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Introduction
Indium Arsenide (InAs) is a III-V narrow-gap semiconductor that has garnered significant

attention for its exceptional electronic and optoelectronic properties.[1][2] Its high electron

mobility, direct band gap, and strong spin-orbit coupling make it a critical material in the

development of high-speed electronics, infrared detectors, and quantum computing

applications.[3] This technical guide provides an in-depth analysis of two of its most crucial

parameters: the band gap and electron mobility. The information presented herein is intended

to serve as a core reference for researchers and professionals working with this advanced

semiconductor material.

Core Properties of Indium Arsenide
Indium Arsenide crystallizes in a zincblende crystal structure.[2] It is a direct band gap

semiconductor, a property that allows for efficient emission and absorption of light.[1][4] This

makes it particularly suitable for optoelectronic devices operating in the infrared spectrum.[4][5]

Band Gap
The band gap (Eg) of a semiconductor is the minimum energy required to excite an electron

from the valence band to the conduction band. In InAs, the direct band gap is a key

determinant of its optical properties.
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Table 1: Band Gap of Indium Arsenide at Various Temperatures

Temperature (K) Band Gap (eV) Reference

0 0.415 [6]

77 0.40 [4]

300 0.354 [1][6]

300 0.36 [4]

300 0.45 [5]

The band gap of InAs exhibits a clear dependence on temperature. As the temperature

decreases, the band gap energy increases.[4] This relationship can be described by the

Varshni empirical formula:

Eg(T) = Eg(0) - (αT2) / (T + β)

Where:

Eg(T) is the band gap at temperature T.

Eg(0) is the band gap at 0 Kelvin.

α and β are material-specific constants.

For InAs, a specific form of this temperature dependence is given by the equation: Eg = 0.415 -

2.76·10-4·T2/(T+83) (eV), where T is the temperature in Kelvin (for 0 < T < 300).[6]

Electron Mobility
Electron mobility (μe) quantifies how quickly an electron can move through a material when

subjected to an electric field. InAs is renowned for its remarkably high electron mobility, which

is a primary reason for its use in high-frequency electronic devices.[1]

Table 2: Electron Mobility of Indium Arsenide
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Temperature (K)
Electron Mobility
(cm²/Vs)

Doping
Concentration
(cm⁻³)

Reference

77 ~60,000 - [4]

300 >20,000 - [4]

300 33,000 Undoped (>1x10¹⁶) [2]

300 40,000 - [1]

300 ≤ 40,000 - [7]

300 ≤ 20,000 n ≥ 1x10¹⁷ (S-doped) [2]

The electron mobility in InAs is influenced by both temperature and doping concentration.

Generally, at low temperatures, mobility is limited by impurity scattering, while at higher

temperatures, lattice (phonon) scattering becomes the dominant limiting factor. As the doping

concentration increases, impurity scattering becomes more significant, leading to a decrease in

electron mobility.[8]

Experimental Determination of Properties
The accurate characterization of the band gap and electron mobility is crucial for device design

and material optimization. Several experimental techniques are employed for this purpose.

Measurement of Band Gap
Photoluminescence (PL) Spectroscopy is a primary non-destructive optical technique used to

determine the band gap of semiconductors.

Experimental Protocol Outline:

Sample Preparation: The InAs sample, which can be a bulk crystal or an epitaxial film, is

mounted in a cryostat to allow for temperature-dependent measurements.

Excitation: A laser with a photon energy greater than the expected band gap of InAs is used

to excite electrons from the valence band to the conduction band.
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Recombination and Emission: The excited electrons and holes recombine, emitting photons

with energy approximately equal to the band gap energy.

Detection: The emitted light is collected and directed into a spectrometer, which disperses

the light by wavelength. A sensitive detector then records the intensity of the emitted light at

each wavelength.

Data Analysis: The peak of the PL spectrum corresponds to the band gap energy. By varying

the temperature of the sample, the temperature dependence of the band gap can be

determined.

Measurement of Electron Mobility
The Hall Effect Measurement is a standard method for determining the carrier concentration

and mobility in semiconductors.

Experimental Protocol Outline:

Sample Preparation: A rectangular sample of InAs with known dimensions is prepared. Four

electrical contacts are made at the corners of the sample (van der Pauw method) or in a Hall

bar configuration.

Applying Current and Magnetic Field: A constant current (I) is passed through two of the

contacts, and a uniform magnetic field (B) is applied perpendicular to the direction of the

current flow.

Measuring Hall Voltage: The magnetic field exerts a Lorentz force on the charge carriers,

causing them to accumulate on one side of the sample. This creates a transverse voltage,

known as the Hall voltage (VH), which is measured across the other two contacts.

Calculating Hall Coefficient and Carrier Concentration: The Hall coefficient (RH) is calculated

using the formula: RH = (VH * t) / (I * B), where t is the thickness of the sample. The carrier

concentration (n) can then be determined from RH = -1/(n*e), where e is the elementary

charge.

Measuring Resistivity and Calculating Mobility: The resistivity (ρ) of the sample is measured

by passing a current through two contacts and measuring the voltage drop across the other

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


two. The electron mobility (μe) is then calculated using the formula: μe = |RH| / ρ.

Visualizing Key Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships

between the material properties of InAs and the experimental workflows for their

characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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